molecular formula C15H8ClF3O B12903822 2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran CAS No. 821769-98-6

2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran

Cat. No.: B12903822
CAS No.: 821769-98-6
M. Wt: 296.67 g/mol
InChI Key: HVPNLQKHLMQNBM-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a 3-chlorophenyl group and a trifluoromethyl group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-chlorobenzaldehyde and 2-(trifluoromethyl)phenylacetic acid in the presence of a dehydrating agent can lead to the formation of the desired benzofuran compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of 2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce various functional groups into the benzofuran core.

Scientific Research Applications

2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)benzofuran: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.

    3-(Trifluoromethyl)benzofuran:

    2-Phenyl-3-(trifluoromethyl)benzofuran: Similar structure but without the chlorine atom, leading to variations in its chemical behavior.

Uniqueness

2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran is unique due to the presence of both the 3-chlorophenyl and trifluoromethyl groups. These substituents confer distinct chemical properties, such as increased stability, reactivity, and potential biological activities. The combination of these groups makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran is a member of the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological properties, particularly its anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown:

  • IC50 Values : The compound displayed IC50 values in the range of 0.56 µM against A549 lung cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.877 µM) .
  • Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, a critical process in cell division. Studies indicate that the compound induces apoptosis through caspase activation (caspase-3 and -9) and cell cycle arrest at the G1/S phase .

Case Studies

A recent case study evaluated the compound's effects on various cancer types:

  • Breast Carcinoma (T47D) : Exhibited significant growth inhibition.
  • Colon Carcinoma (HT-29) : Showed marked cytotoxic effects.
  • Lung Carcinoma (A549) : Induced apoptosis with increased caspase-3 activation .

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties . The compound has demonstrated:

  • Broad-Spectrum Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 10 to 50 µg/mL against various bacterial strains .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research:

  • Protein Kinase Inhibition : Molecular docking studies suggest that it effectively inhibits protein kinases involved in cancer progression, with an IC50 value of 7.4 µM against Abl protein kinase .
  • Enzyme Assays : Enzyme inhibition assays have confirmed its role in downregulating critical pathways associated with tumor growth.

Summary of Biological Activities

Activity TypeEffectivenessIC50/Other Metrics
AnticancerSignificant cytotoxicity0.56 µM (A549)
AntimicrobialBroad-spectrum activityMIC: 10–50 µg/mL
Enzyme InhibitionInhibition of protein kinasesIC50: 7.4 µM

Properties

CAS No.

821769-98-6

Molecular Formula

C15H8ClF3O

Molecular Weight

296.67 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C15H8ClF3O/c16-10-5-3-4-9(8-10)14-13(15(17,18)19)11-6-1-2-7-12(11)20-14/h1-8H

InChI Key

HVPNLQKHLMQNBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C3=CC(=CC=C3)Cl)C(F)(F)F

Origin of Product

United States

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